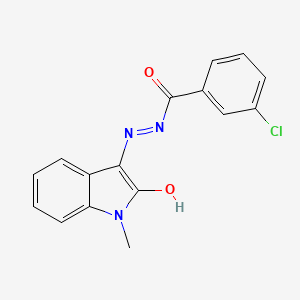![molecular formula C16H24N4O3 B11695253 2-{4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol](/img/structure/B11695253.png)
2-{4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound featuring a nitro group, a pyrrolidine ring, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps, starting with the formation of the pyrrolidine and piperazine rings. The nitro group is introduced through nitration reactions, and the final compound is obtained through a series of condensation and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The piperazine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological targets and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors and enzymes. The nitro group and the heterocyclic rings play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitro-substituted heterocycles and piperazine derivatives, such as:
- 4-(1-Pyrrolidinyl)piperidine
- 4-(Pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
What sets 2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL apart is its unique combination of a nitro group with both pyrrolidine and piperazine rings, which may confer distinct biological activities and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C16H24N4O3 |
|---|---|
Peso molecular |
320.39 g/mol |
Nombre IUPAC |
2-[4-(2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H24N4O3/c21-12-11-17-7-9-19(10-8-17)16-13-14(18-5-1-2-6-18)3-4-15(16)20(22)23/h3-4,13,21H,1-2,5-12H2 |
Clave InChI |
PDSYPHRKXKDOAH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695170.png)


![1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)

![Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11695192.png)
![2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11695194.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)


![N-benzyl-3-chloro-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695221.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695228.png)
![(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
![(2E)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11695241.png)
